1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile” is not explicitly mentioned in the retrieved sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile” are not explicitly mentioned in the retrieved sources .Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives, including 1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile, have been extensively studied for their diverse biological activities . They have been found to exhibit roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Antimicrobial Activity
Specifically, a series of Pyrazole derivatives were synthesized and screened for their antibacterial properties against various bacterial strains . Some of these compounds showed excellent antibacterial activity compared to the standard drug Ceftriaxone .
Pesticide Production
The compound “2-ethyl-5-phenylpyrazole-3-carbonitrile” is a key component in the synthesis of Fipronil , a heavily substituted pyrazole-based heterocycle known for its effectiveness as a broad-spectrum insecticide . It’s used for both agricultural and non-agricultural purposes, effective for animals as well as plants .
Organic Synthesis
Pyrazoles, including 1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile, are highly valued in organic synthesis . They are among the most extensively studied groups of compounds, with a vast array of synthesis methods and synthetic analogues documented .
Photoluminescent Materials
1,3,5-Triarylpyrazoline compounds, which can be derived from pyrazole compounds, have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .
Antifungal Activity
Some pyrazole derivatives have been found to possess moderate antifungal activities . However, the preliminary structure-activity relationship analysis indicated that the antifungal activity of the synthesized compounds was obviously decreased when the methyl group at N-1 of the pyrazole ring was replaced by a phenyl group .
Mechanism of Action
Target of Action
Pyrazole compounds are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of pyrazole compounds is also diverse and depends on their specific targets. For example, some pyrazole compounds have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Pyrazole compounds can affect a variety of biochemical pathways, again depending on their specific targets. For example, some pyrazole compounds have been found to inhibit the replication of viruses, affecting the viral life cycle .
Result of Action
The molecular and cellular effects of pyrazole compounds can include the inhibition of target enzymes or receptors, leading to downstream effects such as the inhibition of viral replication .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-5-phenylpyrazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-15-11(9-13)8-12(14-15)10-6-4-3-5-7-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQCLLFEJJRNHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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